Cas no 1496552-16-9 (Sofosbuvir impurity A)

Sofosbuvir impurity A 化学的及び物理的性質
名前と識別子
-
- Sofosbuvir impurity A
- Sofosbuvir impurity C
- Isopropyl ((r)-(((2r,3r,4r,5r)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-d-alaninate
- Sofosbuvir R-D-alanine impurity
- AKOS040738650
- WJC55216
- 1496552-16-9
- propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- DA-67677
- CS-7844
- F19421
- SCHEMBL15588484
- HY-15005C
-
- インチ: 1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1
- InChIKey: TTZHDVOVKQGIBA-SGUBORNDSA-N
- ほほえんだ: P(N[C@@H](C(=O)OC(C)C)C)(=O)(OC1C=CC=CC=1)OC[C@@H]1[C@H]([C@](C)([C@H](N2C=CC(NC2=O)=O)O1)F)O
計算された属性
- せいみつぶんしりょう: 529.16254467 g/mol
- どういたいしつりょう: 529.16254467 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 913
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 153
- ぶんしりょう: 529.5
- 疎水性パラメータ計算基準値(XlogP): 1
Sofosbuvir impurity A セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Sofosbuvir impurity A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48930-1mg |
Sofosbuvir impurity A |
1496552-16-9 | 98% | 1mg |
¥13374.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12956-1 mg |
Sofosbuvir impurity A |
1496552-16-9 | 1mg |
¥12785.00 | 2022-04-26 | ||
ChemScence | CS-7844-5mg |
Sofosbuvir impurity A |
1496552-16-9 | 5mg |
$4200.0 | 2021-09-02 | ||
TRC | S412480-10mg |
Sofosbuvir R-D-alanine impurity |
1496552-16-9 | 10mg |
$1378.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12956-5mg |
Sofosbuvir impurity A |
1496552-16-9 | 5mg |
¥ 29100 | 2023-09-07 | ||
TRC | S412480-100mg |
Sofosbuvir R-D-alanine impurity |
1496552-16-9 | 100mg |
$ 7600.00 | 2023-09-06 | ||
1PlusChem | 1P01EP9F-1mg |
Sofosbuvir impurity A |
1496552-16-9 | 1mg |
$1067.00 | 2024-06-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12956-10mg |
Sofosbuvir impurity A |
1496552-16-9 | 10mg |
2023-09-07 | |||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S882173-5mg |
Sofosbuvir impurity A |
1496552-16-9 | ≥99% | 5mg |
¥42,000.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S882173-1mg |
Sofosbuvir impurity A |
1496552-16-9 | ≥99% | 1mg |
¥18,000.00 | 2022-01-13 |
Sofosbuvir impurity A 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
Sofosbuvir impurity Aに関する追加情報
Sofosbuvir Impurity A: A Comprehensive Overview
Sofosbuvir Impurity A is a critical compound associated with the production and quality control of Sofosbuvir, a widely used antiviral drug. With the CAS number 1496552-16-9, this impurity plays a significant role in ensuring the purity and efficacy of Sofosbuvir, which is primarily used in the treatment of chronic hepatitis C virus (HCV) infection. Recent advancements in pharmaceutical chemistry have shed light on the importance of identifying and controlling such impurities to maintain drug quality and patient safety.
The synthesis of Sofosbuvir involves multiple steps, and Sofosbuvir Impurity A is often a byproduct of these reactions. Understanding its formation mechanisms is crucial for optimizing manufacturing processes. According to recent studies, the formation of this impurity is influenced by reaction conditions such as temperature, pH, and the presence of certain catalysts. Researchers have proposed that the formation can be minimized by implementing advanced purification techniques and optimizing reaction parameters to enhance yield and purity.
In terms of pharmacokinetics, Sofosbuvir Impurity A has been shown to exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles compared to Sofosbuvir itself. This highlights the importance of studying impurities not only for their potential toxicity but also for their impact on drug efficacy. Recent in vitro studies have demonstrated that this impurity has a lower bioavailability, suggesting that its presence in therapeutic formulations may not significantly affect therapeutic outcomes. However, further research is needed to confirm these findings in clinical settings.
The toxicological profile of Sofosbuvir Impurity A has also been a focus of recent investigations. Preclinical studies indicate that this impurity exhibits minimal toxicity at concentrations typically encountered during Sofosbuvir production and formulation. However, long-term exposure studies are still required to fully understand its potential risks. These findings underscore the importance of stringent quality control measures to ensure that impurity levels remain within acceptable limits as defined by regulatory agencies such as the FDA and EMA.
From a regulatory perspective, the identification and quantification of Sofosbuvir Impurity A are essential for compliance with global pharmacopeial standards. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for its detection and quantification. Recent advancements in analytical methodologies have improved the sensitivity and specificity of these techniques, enabling more accurate determination of impurity levels in pharmaceutical formulations.
In conclusion, Sofosbuvir Impurity A is a critical consideration in the development and manufacturing of Sofosbuvir-based therapies. Its characterization, formation mechanisms, pharmacokinetics, and toxicology are areas of ongoing research interest. By leveraging cutting-edge technologies and adhering to rigorous quality control standards, manufacturers can ensure the production of safe and effective antiviral medications. As research continues to evolve, our understanding of this impurity will undoubtedly contribute to advancements in pharmaceutical development and patient care.
1496552-16-9 (Sofosbuvir impurity A) 関連製品
- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)
- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)
- 2680560-66-9(benzyl N-1-benzyl-3-(hydroxymethyl)piperidin-3-ylcarbamate)
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)
- 326618-92-2(1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)
- 443144-25-0(3-Cyano-1H-indole-7-carboxylic Acid)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
